molecular formula C24H21FN4O2 B2787642 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea CAS No. 1796898-53-7

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea

Número de catálogo: B2787642
Número CAS: 1796898-53-7
Peso molecular: 416.456
Clave InChI: KJGAHFXFSVGGDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c1-29-20-14-8-6-12-18(20)21(16-9-3-2-4-10-16)27-22(23(29)30)28-24(31)26-15-17-11-5-7-13-19(17)25/h2-14,22H,15H2,1H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGAHFXFSVGGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea is a member of the diazepinone family and has garnered interest for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C25H24N4O2C_{25}H_{24}N_4O_2 and has a molecular weight of approximately 408.45 g/mol. The presence of both a diazepine core and a urea moiety suggests a dual mechanism of action, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H24N4O2C_{25}H_{24}N_4O_2
Molecular Weight408.45 g/mol
CAS Number1796924-16-7

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential therapeutic effects, particularly in the areas of oncology and neurology. The following sections detail specific findings from various studies.

Antitumor Activity

Several studies have indicated that derivatives of diazepinones exhibit significant antitumor properties. For instance, compounds similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro assays demonstrated that certain diazepinone derivatives inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of specific kinases involved in cell survival signaling.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research indicates that related compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.

Research Findings:
Studies involving animal models have shown that these compounds can improve cognitive function and reduce neuronal damage in models of Alzheimer's disease. The proposed mechanism involves the modulation of cholinergic activity and reduction of amyloid-beta accumulation.

The exact mechanism by which 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit pathways critical for tumor growth.
  • Modulation of Neurotransmitter Systems: Potential effects on serotonin or dopamine receptors could explain its neuroprotective properties.
  • Antioxidant Activity: The presence of phenolic structures may contribute to antioxidant effects, protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves multi-step routes, including cyclization of diazepine precursors and urea coupling. Temperature control (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF or THF) are critical for minimizing side reactions. Purification via column chromatography or recrystallization is standard, with yields ranging from 45–70% depending on substituent reactivity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • 1H-NMR peaks for the 2-fluorobenzyl group appear as a doublet (δ ~7.2–7.4 ppm), while the diazepinone ring protons resonate as multiplet signals (δ ~3.0–4.5 ppm). ESI-MS typically shows [M+H]+ ions around m/z 420–450. Isotopic patterns for fluorine (¹⁹F) aid in verifying substituent positions .

Q. What are the primary physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • The compound exhibits limited aqueous solubility (<50 µM) but dissolves in DMSO or ethanol. Stability studies under physiological pH (7.4) show <10% degradation over 24 hours. Hydrolysis of the urea moiety is observed under strongly acidic/basic conditions (pH <3 or >11) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assay results)?

  • Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Use orthogonal methods:

  • Surface Plasmon Resonance (SPR) to validate direct binding (KD values).
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
    • Example: A study on analogous dibenzo-oxazepines showed that fluorobenzyl substituents enhance membrane permeability but reduce target specificity, explaining conflicting IC₅₀ values .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in diazepinone-urea derivatives?

  • Stepwise modification : Replace the 2-fluorobenzyl group with chloro-/methoxy-substituted analogs to assess electronic effects.
  • Fragment-based screening : Test truncated intermediates (e.g., diazepinone core alone) to isolate pharmacophoric contributions.
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent bulk/hydrophobicity with activity .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be structured for this compound?

  • OECD Guideline 307 : Use soil microcosms to assess aerobic degradation half-life (t₁/₂).
  • LC-MS/MS quantifies parent compound and metabolites (e.g., hydrolyzed urea derivatives).
  • Ecotoxicology : Daphnia magna assays (EC₅₀) evaluate acute aquatic toxicity .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology.
  • Crystallization control : Use anti-solvent addition to ensure consistent polymorph form (e.g., Form I vs. Form II) .

Q. How can researchers differentiate between specific and nonspecific binding in target interaction studies?

  • Competitive binding assays : Co-incubate with excess unlabeled ligand (e.g., 100x Kd).
  • Negative controls : Use structurally similar but inactive analogs (e.g., 3-fluorobenzyl variant) to identify background signals.
  • Cryo-EM/X-ray crystallography : Resolve binding poses to confirm direct interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.